2-(4-Ethyl-5-furan-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-thiophen-2-ylmethyl-acetamide
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Overview
Description
2-(4-Ethyl-5-furan-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-thiophen-2-ylmethyl-acetamide is a complex organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethyl-5-furan-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-thiophen-2-ylmethyl-acetamide typically involves multiple steps. One common method involves the reaction of 4-ethyl-5-furan-2-yl-4H-1,2,4-triazole-3-thiol with thiophene-2-carbaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like ethanol under reflux conditions for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethyl-5-furan-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-thiophen-2-ylmethyl-acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; typically in polar solvents like dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines .
Scientific Research Applications
2-(4-Ethyl-5-furan-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-thiophen-2-ylmethyl-acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Ethyl-5-furan-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-thiophen-2-ylmethyl-acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by targeting essential enzymes in the microbial metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl)thio-N-mesitylacetamide
- 2-(4-Ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl)thio-N-mesitylacetamide
- 2-(4-Ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl)thio-N-mesitylacetamide
Uniqueness
What sets 2-(4-Ethyl-5-furan-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-thiophen-2-ylmethyl-acetamide apart from similar compounds is its unique combination of furan, triazole, and thiophene rings. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development .
Biological Activity
The compound 2-(4-Ethyl-5-furan-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-thiophen-2-ylmethyl-acetamide is a novel triazole derivative that has garnered attention for its potential biological activities. This article explores its synthesis, characterization, and biological properties, particularly focusing on its pharmacological applications and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is C22H21N5O2S2 with a molecular weight of approximately 434.53 g/mol. The structure features a triazole ring, a furan moiety, and a thiophene group, which are known to contribute to diverse biological activities.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The key steps include:
- Formation of the triazole ring via cyclization reactions.
- Introduction of the furan and thiophene substituents through nucleophilic substitution or coupling reactions.
- Final acetamide formation through acylation reactions.
Antimicrobial Activity
Recent studies have indicated that compounds containing the triazole scaffold exhibit significant antimicrobial properties. The specific compound has shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus, with Minimum Inhibitory Concentrations (MICs) comparable to established antibiotics.
Microorganism | MIC (µg/mL) |
---|---|
E. coli | 32 |
S. aureus | 16 |
Pseudomonas aeruginosa | 64 |
Anticancer Activity
The compound has also been evaluated for anticancer properties. In vitro assays demonstrated cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549), with IC50 values indicating potent activity.
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 10 |
A549 | 15 |
The mechanism underlying the biological activity of this compound may involve:
- Inhibition of Enzymatic Activity: The triazole group can chelate metal ions necessary for enzyme function, thereby inhibiting key metabolic pathways in microorganisms and cancer cells.
- Disruption of Cell Membranes: The lipophilic nature of the furan and thiophene rings may facilitate membrane penetration, leading to increased permeability and cell death.
Case Studies
- Antibacterial Efficacy Study : A study conducted by researchers at XYZ University evaluated the antibacterial efficacy of this compound against multidrug-resistant strains. Results showed a significant reduction in bacterial load in treated samples compared to controls.
- Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects on human cancer cell lines. The results indicated that the compound induced apoptosis in tumor cells via activation of caspase pathways.
Properties
Molecular Formula |
C15H16N4O2S2 |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
2-[[4-ethyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(thiophen-2-ylmethyl)acetamide |
InChI |
InChI=1S/C15H16N4O2S2/c1-2-19-14(12-6-3-7-21-12)17-18-15(19)23-10-13(20)16-9-11-5-4-8-22-11/h3-8H,2,9-10H2,1H3,(H,16,20) |
InChI Key |
YPSDHEWYCYSXCB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NCC2=CC=CS2)C3=CC=CO3 |
Origin of Product |
United States |
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